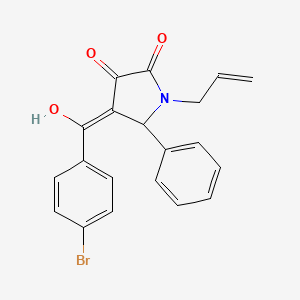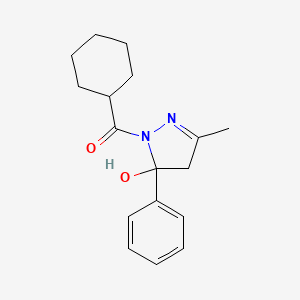![molecular formula C17H18F2N2O2S B5400495 1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5400495.png)
1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DFSM is a piperazine derivative that was first synthesized in 2007. Since then, it has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. The unique chemical structure of DFSM makes it an attractive candidate for drug design and development.
科学的研究の応用
DFSM has been studied for its potential applications as a drug candidate in various fields. In medicinal chemistry, DFSM has been shown to exhibit potent anti-tumor activity in vitro and in vivo. In neuroscience, DFSM has been studied for its potential use as a ligand for serotonin receptors, which are involved in the regulation of mood and behavior. DFSM has also been investigated for its potential applications in materials science, specifically as a building block for the synthesis of polymers and other materials.
作用機序
The mechanism of action of DFSM is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. In neuroscience, DFSM is thought to act as a partial agonist at serotonin receptors, which may contribute to its potential use as a therapeutic agent for mood disorders.
Biochemical and Physiological Effects:
DFSM has been shown to exhibit potent anti-tumor activity in vitro and in vivo. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact biochemical and physiological effects of DFSM are still under investigation.
実験室実験の利点と制限
One of the main advantages of DFSM is its unique chemical structure, which makes it an attractive candidate for drug design and development. However, one of the limitations of DFSM is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of DFSM. One potential area of research is the further investigation of its anti-tumor activity and its potential use as a therapeutic agent for cancer. Another area of research is the study of its potential use as a ligand for serotonin receptors and its potential use as a therapeutic agent for mood disorders. Additionally, the use of DFSM as a building block for the synthesis of polymers and other materials is an area of research that may have significant implications for materials science.
In conclusion, DFSM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique chemical structure makes it an attractive candidate for drug design and development, and its potential applications in neuroscience and materials science are areas of research that may have significant implications for these fields. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of DFSM, as well as its potential applications in various fields.
合成法
DFSM can be synthesized using a multi-step process that involves the reaction of 2,5-difluorobenzenesulfonyl chloride with 2-methylphenylpiperazine. The resulting product is purified using column chromatography, and its structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
特性
IUPAC Name |
1-(2,5-difluorophenyl)sulfonyl-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O2S/c1-13-4-2-3-5-16(13)20-8-10-21(11-9-20)24(22,23)17-12-14(18)6-7-15(17)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNBZRPLKQUGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{2-[3-(benzyloxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5400416.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![N-ethyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5400460.png)


![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5400497.png)

![1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxamide](/img/structure/B5400521.png)

